Boc-lys(boc)-onp

Catalog No.
S687654
CAS No.
2592-19-0
M.F
C22H33N3O8
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-lys(boc)-onp

CAS Number

2592-19-0

Product Name

Boc-lys(boc)-onp

IUPAC Name

(4-nitrophenyl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C22H33N3O8

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C22H33N3O8/c1-21(2,3)32-19(27)23-14-8-7-9-17(24-20(28)33-22(4,5)6)18(26)31-16-12-10-15(11-13-16)25(29)30/h10-13,17H,7-9,14H2,1-6H3,(H,23,27)(H,24,28)

InChI Key

LYUXBTAUKJETMS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Function

The Boc and ONp groups serve as protecting groups in peptide synthesis. The Boc group prevents the α-amino group from reacting with other amino acids during chain elongation, while the ONp group activates the carboxylic acid for amide bond formation with the incoming amino acid. Once incorporated into the peptide chain, the Boc and ONp groups can be selectively removed under specific conditions to reveal the functional amino acid residues.

Applications

Boc-Lys(Boc)-ONp finds numerous applications in scientific research, particularly in:

  • Solid-phase peptide synthesis (SPPS): This is a widely used technique for synthesizing peptides on a solid support. Boc-Lys(Boc)-ONp is a valuable building block for incorporating lysine residues into peptides using SPPS [].
  • Preparation of Lysine-Conjugates: The ε-amino group of lysine can be further modified with various biomolecules such as drugs, fluorophores, or biotin. Boc-Lys(Boc)-ONp serves as a starting material for the synthesis of these lysine conjugates [].
  • Study of Protein-Protein Interactions: Lysine residues play a crucial role in protein-protein interactions. Boc-Lys(Boc)-ONp can be employed to synthesize peptides containing specific lysine sequences for investigating these interactions.

Boc-lys(boc)-onp, also known as Nα,Nε-di-Boc-L-lysine 4-nitrophenyl ester, is a synthetic derivative of the amino acid L-lysine. This compound features two tert-butyloxycarbonyl (Boc) protecting groups on the alpha and epsilon amine groups of lysine, along with a 4-nitrophenyl (p-nitrophenyl) ester group at the C-terminus. The Boc groups serve to protect the amine functionalities during peptide synthesis, while the p-nitrophenyl ester group facilitates the formation of amide bonds with other amino acids, making it a valuable building block in peptide chemistry .

The molecular formula for Boc-lys(boc)-onp is C22H33N3O8, and it has a molecular weight of 467.51 g/mol. The structure includes multiple functional groups that allow for controlled coupling with other amino acid derivatives, enhancing its utility in synthetic applications .

  • Skin and eye irritation: Studies haven't been conducted specifically on Boc-Lys(Boc)-ONP, but similar compounds with Boc protecting groups can cause skin and eye irritation.
  • Respiratory irritation: Limited data available, but the presence of the p-nitrophenyl group suggests potential respiratory irritation similar to other nitroaromatic compounds.

Boc-lys(boc)-onp primarily participates in peptide bond formation through reactions with other amino acids. A representative reaction can be illustrated as follows:

text
Boc-Lys(Boc)-ONp + H2N-CH2-COOH (Glycine) → Boc-Lys(Boc)-Gly + p-NO2-C6H4-OH

In this reaction, glycine reacts with Boc-lys(boc)-onp to form a dipeptide while releasing p-nitrophenol as a byproduct. The p-nitrophenyl group acts as an excellent leaving group, which is crucial for efficient amide bond formation .

Boc-lys(boc)-onp itself does not exhibit specific biological activity; its primary role is as a precursor in peptide synthesis. Once incorporated into peptides, the biological activity will depend on the sequence and structure of the resulting peptide. Peptides synthesized using Boc-lys(boc)-onp can exhibit various biological functions based on their composition and conformation .

The synthesis of Boc-lys(boc)-onp typically involves:

  • Protection of L-lysine: The amino groups of L-lysine are protected using Boc anhydride or Boc chloride to yield Nα,Nε-di-Boc-L-lysine.
  • Formation of p-nitrophenyl ester: The protected lysine is then reacted with p-nitrophenol in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form Boc-lys(boc)-onp.

This method allows for high yields and purity of the final product, making it suitable for further applications in peptide synthesis .

Boc-lys(boc)-onp is widely used in:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific sequences and functionalities.
  • Research: In studies involving enzyme catalysis and protein interactions.
  • Drug Development: As a precursor for bioactive peptides that may have therapeutic applications .

Boc-lys(boc)-onp shares similarities with several other protected lysine derivatives and amino acid building blocks. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Nα-Boc-LysineContains one Boc protecting group on the alpha amineSimpler structure; less steric hindrance
Nα,Nε-Di-Boc-LysineSimilar to Boc-lys(boc)-onp but lacks the p-nitrophenyl esterUtilized in different synthetic pathways
Lysine 4-Nitrophenyl EsterLysine derivative with only one protective groupDirectly reactive without additional protection
Nα,Nε-Di-Boc-Lysine 4-Aminophenyl EsterSimilar to Boc-lys(boc)-onp but with an amino group instead of nitroEnhanced reactivity due to amino functionality

Boc-lys(boc)-onp is unique due to its dual protection strategy combined with the reactive p-nitrophenyl ester group, making it particularly effective for complex peptide synthesis applications .

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

467.22676502 g/mol

Monoisotopic Mass

467.22676502 g/mol

Heavy Atom Count

33

Other CAS

2592-19-0

Dates

Modify: 2023-08-15

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